JS-K

Übersicht

Beschreibung

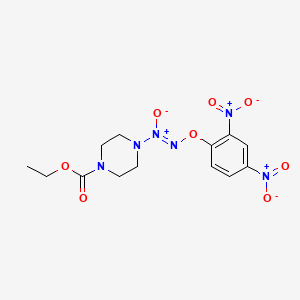

O2-(2,4-Dinitrophenyl) 1-[(4-Ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolat, allgemein bekannt als JS-K, ist ein Stickstoffoxid-freisetzendes Prodrug. Stickstoffoxid ist ein gasförmiges freies Radikalmolekül, das eine entscheidende Rolle in verschiedenen physiologischen und pathologischen Prozessen spielt. This compound hat aufgrund seines Potenzials als Antikrebsmittel erhebliche Aufmerksamkeit erlangt, insbesondere für seine Fähigkeit, Stickstoffoxid selektiv in Krebszellen freizusetzen, wodurch Apoptose induziert und die Proliferation gehemmt wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 2,4-Dinitrophenylhydrazin mit Ethylchlorformiat zur Bildung des Zwischenprodukts 2,4-Dinitrophenylhydrazin-ethylcarbonat beinhaltet. Dieses Zwischenprodukt wird dann mit Piperazin umgesetzt, um das Endprodukt this compound zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und erfordern eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Labor-Syntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation und Chromatographie. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern .

Wissenschaftliche Forschungsanwendungen

Chemie: JS-K dient als Modellverbindung zur Untersuchung von Stickstoffoxid-Freisetzungsmechanismen und zur Entwicklung neuer Stickstoffoxid-freisetzender Prodrugs.

Biologie: Die Verbindung wird verwendet, um die Rolle von Stickstoffoxid in der zellulären Signalübertragung und Apoptose zu untersuchen.

Medizin: this compound hat sich als vielversprechendes Antikrebsmittel erwiesen, insbesondere bei der Behandlung von Leukämie und Prostatakrebs. Es wurde festgestellt, dass es das Tumorwachstum hemmt, Apoptose induziert und die Wirksamkeit anderer Chemotherapeutika verbessert.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Freisetzung von Stickstoffoxid bei der Reaktion mit Glutathion. Diese Reaktion wird durch das Enzym Glutathion-S-Transferase katalysiert, das häufig in Krebszellen überexprimiert wird. Das freigesetzte Stickstoffoxid induziert Apoptose und hemmt die Proliferation durch:

Regulierung des Ubiquitin-Proteasom-Weges: this compound erhöht die Konzentrationen von p53 und Mdm2, was zur Aktivierung der Caspase-Kaskade und Apoptose führt.

Hemmung des Androgenrezeptors und der WNT-Signalübertragung: This compound reduziert die intrazelluläre Konzentration des funktionellen Androgenrezeptors und verringert die WNT-Signalübertragung, die entscheidende Pfade in der Proliferation von Krebszellen sind .

Wirkmechanismus

Target of Action

JS-K primarily targets the androgen receptor (AR) and WNT-signaling in prostate cancer cells . It also targets Transgelin (TAGLN) in Hepatitis B virus (HBV)-positive human hepatocellular carcinoma cells . These targets play crucial roles in the growth and proliferation of cancer cells.

Mode of Action

This compound is a glutathione/glutathione S-transferase-activated nitric oxide (NO) releasing prodrug . It generates large amounts of intracellular NO following activation by glutathione S-transferase . The NO and its oxidative reaction products block the function of steroid receptors via nitrosation of zinc finger structures in the DNA-binding domain . This compound inhibits AR-mediated reporter gene activity and reduces the intracellular concentration of functional AR . It also inhibits Siah2 interactions and the ubiquitination of AR .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits AR-signaling and WNT-signaling in prostate cancer cells . It also modulates signaling pathways associated with AMPK , SIRT1 , PPARs , WNTs , and NF-kB . These pathways are critical for cell proliferation, differentiation, and survival.

Result of Action

This compound has been shown to inhibit proliferation and induce apoptosis in cancer cells . It increases p53 and Mdm2 concentrations and regulates the caspase cascade reaction-associated protein concentrations . It also down-regulates PSA protein concentrations . These effects contribute to its anti-cancer properties.

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, the presence of glutathione and glutathione S-transferase, which activate this compound, can affect its efficacy . Moreover, the type of cancer cell can also influence its action. For example, castration-resistant 22Rv1 cells were found to be more susceptible to the growth inhibitory effects of this compound than the androgen-dependent LNCaP cells .

Biochemische Analyse

Biochemical Properties

JS-K interacts with various enzymes and proteins in biochemical reactions. It is activated by glutathione-S-transferase (GST), an enzyme often overexpressed in tumor cells . Upon activation, this compound releases high levels of the free radical NO . This interaction with GST and the subsequent release of NO is a key biochemical property of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of cancer cells, induces apoptosis, and enhances the enzymatic activity of caspase-3/7/8/9 . It also significantly increases the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cancer cells . Furthermore, this compound has been shown to inhibit androgen receptor (AR) and WNT-signaling in prostate cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. This compound inhibits AR-mediated reporter gene activity in castration-resistant prostate cancer (CRPC) cells . This inhibition is not due to an inhibition of nuclear import or a reduction in AR-dimerization, but rather to the reduction in the intracellular concentration of functional AR . This can be attributed to the generation of extremely high intracellular levels of NO .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

JS-K is synthesized through a multi-step process involving the reaction of 2,4-dinitrophenylhydrazine with ethyl chloroformate to form the intermediate 2,4-dinitrophenylhydrazine ethyl carbonate. This intermediate is then reacted with piperazine to yield the final product, this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JS-K unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: this compound reagiert mit Nucleophilen wie Glutathion, was zur Freisetzung von Stickstoffoxid führt.

Oxidation und Reduktion: Die Verbindung kann Redoxreaktionen eingehen, insbesondere in Gegenwart von zellulären Antioxidantien und Oxidantien.

Hydrolyse: This compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Bildung verschiedener Abbauprodukte führt

Häufige Reagenzien und Bedingungen

Glutathion: Ein Schlüsselreagenz, das mit this compound reagiert, um Stickstoffoxid freizusetzen.

Katalysatoren: Enzyme wie Glutathion-S-Transferase katalysieren die Reaktion zwischen this compound und Glutathion.

Lösungsmittel: Organische Lösungsmittel wie Dichlormethan und Ethanol werden häufig bei der Synthese und Reaktion von this compound verwendet

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von this compound mit Glutathion gebildet wird, ist Stickstoffoxid, das eine entscheidende Rolle bei der Antikrebsaktivität der Verbindung spielt. Weitere Produkte umfassen verschiedene Abbauprodukte, die durch Hydrolyse und Redoxreaktionen gebildet werden .

Vergleich Mit ähnlichen Verbindungen

JS-K gehört zur Klasse der Diazeniumdiolat-Stickstoffoxid-Prodrugs. Ähnliche Verbindungen umfassen:

O2-(2,4-Dinitrophenyl) 1-[(4-Methoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolat: Diese Verbindung weist ähnliche Stickstoffoxid-freisetzende Eigenschaften auf, unterscheidet sich jedoch in ihrer chemischen Struktur und Reaktivität.

O2-(2,4-Dinitrophenyl) 1-[(4-Ethoxycarbonyl)homopiperazin-1-yl]diazen-1-ium-1,2-diolat: Ein strukturelles Analogon von this compound mit vergleichbarer Antikrebsaktivität, jedoch unterschiedlichen pharmakokinetischen Eigenschaften

This compound ist einzigartig in seiner Fähigkeit, Stickstoffoxid selektiv in Krebszellen freizusetzen, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht. Seine strukturellen Analoga können sich zwar in ihren Stickstoffoxid-freisetzenden Fähigkeiten ähneln, aber in ihrer Stabilität, Reaktivität und Gesamtwirksamkeit unterscheiden .

Eigenschaften

IUPAC Name |

(2,4-dinitrophenoxy)imino-(4-ethoxycarbonylpiperazin-1-yl)-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJRNBYZLPKSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of JS-K?

A1: this compound is designed to release NO upon activation by glutathione S-transferases (GSTs) []. This enzyme is often overexpressed in malignant cells, making this compound's mechanism tumor-selective [].

Q2: How does NO release contribute to this compound's anticancer activity?

A2: NO released by this compound induces various effects in cancer cells:

- Apoptosis: NO can trigger both caspase-dependent and caspase-independent apoptosis pathways [, , ].

- DNA Damage: this compound induces DNA double-strand breaks, activating DNA damage response pathways, contributing to cell death [, ].

- Oxidative Stress: this compound can induce oxidative and nitrosative stress in cancer cells, particularly those with high basal reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis [, , ].

- Inhibition of Angiogenesis: this compound has shown potent anti-angiogenic activity in vitro, inhibiting endothelial cell proliferation, cord formation, and migration [].

- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, further inhibiting tumor growth [, , ].

Q3: Does this compound have other anticancer mechanisms besides NO release?

A3: Yes, research suggests that this compound's arylating capability also contributes to its anticancer effects, potentially through protein arylation and glutathione depletion [, ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C13H16N6O8 and a molecular weight of 384.3 g/mol.

Q5: How stable is this compound in biological fluids?

A5: this compound is known to react with nucleophiles in biological fluids, resulting in a short half-life [].

Q6: How do structural modifications impact this compound's activity?

A6:

- Aryl Group: Modifications to the aryl group can affect the rate of NO release and subsequent antitumor activity [].

- Diazeniumdiolate Group: The diazeniumdiolate moiety is essential for NO release, and its removal abolishes anticancer activity [].

- Piperazine Ring: The piperazine ring, particularly the N-(ethoxycarbonyl)piperazine byproduct, seems to play a role in this compound's potency [].

Q7: How can this compound's stability and delivery be improved?

A7:

- Pluronic Micelles: Formulating this compound in Pluronic® P123 micelles enhances its stability in biological media, increases its half-life, and improves its antitumor activity [].

- Liposomes: Liposomal encapsulation of this compound has been investigated to improve its stability and pharmacokinetic profile, but further research is needed [].

- PEG-Protected Nanoparticles: Encapsulating this compound in polyethylene glycol (PEG)-protected nanoparticles shows promise in increasing stability and providing controlled NO release [].

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: this compound is rapidly metabolized in vivo, primarily through reaction with glutathione, forming a dinitrophenyl-glutathione adduct and releasing NO []. Further details on specific ADME parameters were not extensively discussed in the abstracts.

Q9: Does formulation affect this compound's PK/PD?

A9: Yes, Pluronic micelle formulation reduces this compound-induced hypotension in mice, suggesting altered pharmacokinetics and potentially slower NO release [].

Q10: Which cancer types has this compound shown efficacy against in vitro?

A10: this compound has shown in vitro activity against various cancers, including:

- Acute myeloid leukemia [, , , ]

- Multiple myeloma [, ]

- Prostate cancer [, , ]

- Liver cancer [, ]

- Non-small cell lung cancer [, , ]

- Glioma [, , , ]

- Breast cancer [, ]

- Renal cell carcinoma [, ]

- Bladder cancer []

- Ewing sarcoma []

Q11: Has this compound demonstrated efficacy in in vivo models?

A11: Yes, this compound has shown significant antitumor activity in vivo:

- Leukemia: Reduced tumor growth in mice xenografted with human leukemia cells [, ].

- Multiple myeloma: Inhibited tumor growth and prolonged survival in a xenograft model [].

- Prostate cancer: Reduced tumor burden in mice xenografted with human prostate cancer cells [].

- Lung cancer: Inhibited growth of lung adenocarcinoma xenografts in mice [, ].

- Glioma: Significantly reduced growth of U87 xenografts in mice [].

- Ewing sarcoma: Significantly decreased tumor growth in a xenograft model [].

Q12: Are there any ongoing clinical trials for this compound?

A12: While the provided abstracts mention this compound being at an advanced stage of preclinical development, no information on specific clinical trials was found.

Q13: Are there known mechanisms of resistance to this compound?

A13: Although specific resistance mechanisms weren't extensively discussed, tumor cells with lower basal ROS/RNS levels might be less sensitive to this compound's effects [].

Q14: Does this compound induce systemic hypotension?

A14: this compound, when administered intravenously at specific doses in mice, did not induce significant hypotension, particularly when formulated in Pluronic micelles [, ].

Q15: How does this compound's formulation affect its delivery?

A15:

- Pluronic Micelles: Enhance this compound's stability and facilitate its penetration into the nucleus [, ].

- Liposomes: Investigated for improving this compound's in vivo half-life and tissue distribution [].

- PEG-Protected Nanoparticles: Offer controlled and sustained release of NO, potentially improving tumor targeting and reducing off-target effects [].

Q16: Are there any potential biomarkers for this compound efficacy?

A16:

- GST Expression: High GST expression in tumors may predict sensitivity to this compound, as its activation is GST-dependent [, ].

- ROS/RNS Levels: Tumors with high basal ROS/RNS levels might be more susceptible to this compound-induced oxidative stress and cell death [, ].

- PRX1 and OGG1 Protein Levels: Expression levels of Peroxiredoxin 1 (PRX1) and 8-oxo-deoxyguanosine glycosylase (OGG1) have been correlated with this compound sensitivity in lung cancer cells [].

Q17: Can this compound be used in combination therapies?

A17: Yes, research suggests potential synergy between this compound and other anticancer agents:

- Cytarabine: Demonstrated strong synergy in vitro against leukemia cells [].

- Bortezomib: Significantly enhanced this compound-induced cytotoxicity in multiple myeloma cells [].

- Taxol: Increased Taxol-induced apoptosis in prostate cancer cells [].

- Radiation Therapy: Showed radiosensitizing activity against colorectal cancer cells in vitro and in vivo [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.